Conformational Restriction: Bridged Morpholine vs. Standard Morpholine Scaffolds
The 2-oxa-5-azabicyclo[2.2.1]heptane core in CAS 2034454-72-1 functions as a carbon-atom bridged morpholine, imposing a rigid bicyclic framework that restricts conformational freedom relative to standard morpholine [1]. This scaffold, synthesized from 4R-hydroxy-L-proline as a chiral pool starting material [1], provides a defined exit vector and stereochemistry that monocyclic morpholine analogs (e.g., 4-[(2-phenylcyclopropyl)carbonyl]morpholine) lack. The bridging carbon atom between the oxygen and nitrogen eliminates rotational degrees of freedom present in simple morpholine rings, which can be exploited to pre-organize the ligand into its bioactive conformation [2]. The rigidification strategy is directly analogous to the orexin-1 antagonist series, where azabicyclo[2.2.1]heptane substitution was a key step in achieving selective OX1R antagonism over OX2R [2].
| Evidence Dimension | Conformational flexibility (number of rotatable bonds and ring puckering states) |
|---|---|
| Target Compound Data | Bridged morpholine: 2-oxa-5-azabicyclo[2.2.1]heptane core; fully rigidified bicyclic system with fixed O–C–C–N dihedral angle [1] |
| Comparator Or Baseline | Standard morpholine: monocyclic 6-membered ring; chair-to-chair interconversion possible; unconstrained O–C–C–N dihedral [2] |
| Quantified Difference | Not directly quantified; structural difference is qualitative (bridged bicyclic vs. monocyclic) with demonstrated downstream impact on selectivity in analogous series (>10-fold OX1R/OX2R selectivity shifts) [2] |
| Conditions | X-ray crystallography and computational conformational analysis (class-level evidence from 2-oxa-5-azabicyclo[2.2.1]heptane derivatives) |
Why This Matters
For procurement decisions in lead optimization, the rigid bridged morpholine scaffold offers a structurally distinct starting point that cannot be replicated by monocyclic morpholines, potentially enabling intellectual property differentiation and distinct selectivity profiles.
- [1] Gurjar, M. K.; Bera, S.; Joshi, R. R.; Joshi, R. A. Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam. Heterocycles 2003, 60 (10), 2293. View Source
- [2] Préville, C.; Bonaventure, P.; Koudriakova, T.; et al. Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of JNJ-54717793. ACS Med. Chem. Lett. 2020, 11 (10), 2002–2009. View Source
